“2-[(Pyridin-3-ylmethyl)-amino]-ethanol” is a biochemical compound used for proteomics research . It belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .
The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .
The molecular formula of “2-[(Pyridin-3-ylmethyl)-amino]-ethanol” is C8H12N2O . Its molecular weight is 152.19 . The SMILES string representation of this compound is OCCNCc1cccnc1 .
The physical and chemical properties of “2-[(Pyridin-3-ylmethyl)-amino]-ethanol” include a molecular formula of C8H12N2O and a molecular weight of 152.19 . The compound’s SMILES string is OCCNCc1cccnc1 .
2-[(Pyridin-3-ylmethyl)-amino]-ethanol is a chemical compound with the molecular formula and a molecular weight of 152.2 g/mol. This compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and an amino-ethanol side chain. It is classified as an amino alcohol and is often used in biochemical research, particularly in proteomics and medicinal chemistry.
2-[(Pyridin-3-ylmethyl)-amino]-ethanol falls under the category of heterocyclic compounds due to the presence of the pyridine ring. It is also classified as an amino alcohol, which indicates that it contains both an amino group (-NH2) and a hydroxyl group (-OH) within its structure.
The synthesis of 2-[(Pyridin-3-ylmethyl)-amino]-ethanol can be achieved through several methods, primarily involving the reaction of pyridine derivatives with appropriate amines or alcohols. One common synthetic route involves the reaction of pyridine-3-carbaldehyde with ethanolamine under controlled conditions.
In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield, focusing on optimizing conditions for large-scale production while minimizing waste.
The molecular structure of 2-[(Pyridin-3-ylmethyl)-amino]-ethanol consists of a pyridine ring attached to a methyl group via an amino linkage to an ethanol moiety. The structure can be represented as follows:
2-[(Pyridin-3-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 2-[(Pyridin-3-ylmethyl)-amino]-ethanol involves its interaction with biological targets, particularly in enzymatic pathways. The amino group allows it to form hydrogen bonds with target proteins or enzymes, potentially influencing their activity.
The compound's efficacy in biological systems often relies on its ability to mimic natural substrates or inhibitors, thus modulating biological responses. For example, it has been studied for its potential role in inhibiting specific enzymes involved in metabolic pathways .
Relevant analyses indicate that the compound exhibits moderate reactivity due to the presence of both amino and hydroxyl functional groups, allowing for diverse chemical transformations .
2-[(Pyridin-3-ylmethyl)-amino]-ethanol is primarily used in:
The versatility of this compound makes it valuable in various fields of research, particularly in drug development and biochemical studies .
2-[(Pyridin-3-ylmethyl)-amino]-ethanol, identified by the systematic IUPAC name 2-[(pyridin-3-ylmethyl)amino]ethanol and CAS Registry Number 70206-51-8, represents a structurally distinctive and pharmacologically relevant nitrogen-containing heterocycle. This compound features a pyridine nucleus connected via a methylene bridge to an ethanolamine moiety, creating a versatile molecular architecture with significant potential in drug discovery. Its molecular formula is C₈H₁₂N₂O, yielding a molecular weight of 152.19 g/mol, as confirmed by chemical supplier documentation and PubChem records . Characterized by the SMILES notation OCCNCC1=CC=CN=C1
and the InChIKey QOBASENDLSYOKH-UHFFFAOYSA-N
, this molecule possesses dual functionality through its tertiary amine group and primary alcohol, enabling diverse chemical modifications and interactions with biological targets . Contemporary research focuses intensely on exploiting this bifunctional nature for developing novel therapeutic agents, particularly within the domains of neurological disorders and oncological interventions, where its capacity to interact with enzyme active sites and receptor domains shows considerable promise.
Table 1: Fundamental Molecular Properties of 2-[(Pyridin-3-ylmethyl)-amino]-ethanol
Property | Value/Descriptor | Source/Reference |
---|---|---|
CAS Registry Number | 70206-51-8 | BLD Pharm |
Molecular Formula | C₈H₁₂N₂O | PubChem Lite |
Molecular Weight | 152.19 g/mol | BLD Pharm |
SMILES | OCCNCC1=CC=CN=C1 | PubChem Lite |
InChIKey | QOBASENDLSYOKH-UHFFFAOYSA-N | PubChem Lite | |
MDL Number | MFCD02044390 | BLD Pharm |
The molecular architecture of 2-[(Pyridin-3-ylmethyl)-amino]-ethanol confers unique pharmacophoric properties essential for biological activity. The pyridine ring acts as a robust hydrogen bond acceptor and contributes to π-π stacking interactions with aromatic residues in protein binding sites, while the ethanolamine chain provides hydrogen bond donation capability through its hydroxyl group and potential for electrostatic interactions via its tertiary amine . This specific arrangement enables the molecule to engage effectively with neuronal receptor systems, particularly nicotinic acetylcholine receptors (nAChRs). Research indicates that structural analogs, such as JWB1-84-1 [2-(4-(pyridin-3-ylmethyl)piperazin-1-yl)ethanol] and JAY2-22-33 [2-(methyl(pyridine-3-ylmethyl)amino)-ethanol], function as potent "silent desensitizers" of nAChRs [2]. These compounds, sharing the core pyridinylmethylaminoethanol motif, demonstrate that receptor desensitization without prior agonism represents a viable therapeutic strategy for cognitive enhancement. The linear relationship established between the desensitizing potency of these analogs and their efficacy in improving working memory in primate models underscores the scaffold's significance in neuropharmacology [2]. Furthermore, the molecule's moderate lipophilicity (predicted XLogP3 ~1.8 for close analogs) contributes to favorable blood-brain barrier penetration, making it highly relevant for central nervous system (CNS) drug development .
This compound serves as a privileged precursor for synthesizing complex heterocyclic hybrids with enhanced pharmacological profiles. Its bifunctional nature allows for straightforward derivatization at both the hydroxyl group and the tertiary amine, facilitating conjugation with other pharmacophores. Nitrogen-containing heterocycles constitute over 85% of physiologically active pharmaceuticals, positioning this pyridine-ethanolamine hybrid as a critical scaffold in rational drug design [5]. The molecule's inherent versatility enables the construction of multitarget-directed ligands (MTDLs), particularly in anticancer and antimicrobial research. For instance, structural modifications introducing brominated pyridine units (as seen in analogs like 2-[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol) significantly alter electronic properties and enhance receptor affinity through halogen bonding interactions [3]. The bromine atom at the pyridine ring's 6-position provides a strategic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling rapid diversification into complex biaryl systems prevalent in kinase inhibitors [3] [6]. Patent literature extensively documents its incorporation into pyrrolopyrimidine-based hybrids targeting cyclin-dependent kinases (CDKs), exemplified by compounds like 7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide [6]. These hybrid molecules exploit the scaffold's capacity to occupy multiple binding pockets simultaneously, enhancing selectivity and potency against challenging therapeutic targets.
Table 2: Representative Hybrid Systems Derived from 2-[(Pyridin-3-ylmethyl)-amino]-ethanol Core
Hybrid Compound | Structural Features | Therapeutic Application | Reference |
---|---|---|---|
JWB1-84-1 | Piperazine-ethanol linker | nAChR desensitizer/Cognition | PubMed [2] |
2-[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol | Brominated pyridine, isopropyl group | Antimicrobial lead | Smolecule [3] |
Pyrrolo[2,3-d]pyrimidine conjugates | Kinase-targeting core with pyridine linkers | CDK4/6 inhibitors (Cancer) | Patent [6] |
Quinoline-ethanolamine hybrids | Fused quinoline system | Anticancer agents | PMC [5] |
The investigation of 2-[(Pyridin-3-ylmethyl)-amino]-ethanol and its structural congeners emerged from foundational research into nicotinic acetylcholine receptor (nAChR) pharmacology in the early 2000s. Initial studies focused on nicotine (1-methyl-2-(3-pyridyl)pyrrolidine) and its major metabolite cotinine, revealing that their cognitive-enhancing effects occurred at substantially lower concentrations than those required for direct agonist activity [2]. This observation led researchers to explore whether receptor desensitization rather than activation underpinned these effects. By 2008, seminal research demonstrated that low-dose nicotine improved working memory in macaques at brain concentrations (~nM range) aligning with desensitization thresholds rather than agonism (requiring µM concentrations) [2]. This paradigm shift catalysed the development of pyridinylmethylaminoethanol derivatives designed specifically to induce desensitization without triggering antecedent agonist responses. The synthesis and evaluation of JWB1-84-1 and JAY2-22-33 represented a strategic evolution beyond nicotine's pharmacology, leveraging the allosteric modulation potential inherent to the ethanolamine-substituted pyridine scaffold [2]. Concurrently, advances in cancer chemotherapy highlighted nitrogen heterocycles as indispensable components in ~60% of FDA-approved small-molecule anticancer drugs [5]. This recognition propelled the integration of the 2-[(pyridin-3-ylmethyl)amino]ethanol motif into targeted therapies, particularly as synthetic accessibility allowed its incorporation into kinase inhibitor warheads and signaling disruptors against malignancies like mantle-cell lymphoma through CDK4/6 inhibition [5] [6]. The scaffold's trajectory exemplifies the transition from observational neuropharmacology to rational structure-based design across therapeutic domains.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4